molecular formula C14H13NO2 B7539853 N-methyl-2-phenoxybenzamide

N-methyl-2-phenoxybenzamide

Cat. No. B7539853
M. Wt: 227.26 g/mol
InChI Key: ICXYWUGPBQZWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-phenoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 225.27 g/mol. This compound is also known as Bentazone, and it is a herbicide that is used to control weeds in various crops. However, in recent years, researchers have discovered that N-methyl-2-phenoxybenzamide has other potential uses in scientific research.

Mechanism of Action

The mechanism of action of N-methyl-2-phenoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes. This inhibition can lead to changes in the metabolism of various compounds, including drugs and toxins.
Biochemical and Physiological Effects
N-methyl-2-phenoxybenzamide has been found to have various biochemical and physiological effects. For example, it has been shown to induce the expression of certain genes in liver cells. It has also been found to affect the activity of various enzymes involved in drug metabolism. Additionally, it has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-2-phenoxybenzamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the function of these enzymes and their role in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or proteins. Additionally, it may not be suitable for use in certain experiments due to its potential toxicity.

Future Directions

There are several future directions for research involving N-methyl-2-phenoxybenzamide. One area of interest is the development of new herbicides and pesticides based on this compound. Additionally, researchers are investigating its potential use in treating various diseases, such as cancer and inflammation. Finally, there is ongoing research into the mechanism of action of this compound and its interactions with various enzymes and proteins.
Conclusion
N-methyl-2-phenoxybenzamide is a chemical compound that has potential applications in scientific research. Its ability to selectively inhibit certain enzymes makes it a useful tool in studying the function of these enzymes and their role in various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-methyl-2-phenoxybenzamide has various applications in scientific research. It has been found to be an effective tool in studying the function of certain proteins and enzymes. For example, it has been used to study the role of cytochrome P450 enzymes in drug metabolism. Additionally, it has been used to investigate the mechanism of action of certain herbicides and pesticides.

properties

IUPAC Name

N-methyl-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-14(16)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXYWUGPBQZWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-phenoxybenzamide

Synthesis routes and methods

Procedure details

At 0° C., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (22.4 g, 0.117 mol) was added to a solution of 2-phenoxybenzoic acid (25.0 g, 0.117 mol) and 1-hydroxybenzotrizole (15.8 g, 0.117 mmol) in DCM (80 ml) and N,N-dimethylformamide (160 ml). The reaction mixture was stirred for 20 min at 0° C. A 8.0 M solution of methylamine in ethanol (290 ml, 2.33 mol) was added. The reaction mixture was stirred for 16 hours at room temperature. It was diluted with ethyl acetate (200 ml) and washed with a 10% aqueous solution of sodium hydrogen sulphate (300 ml). The aqueous phase was extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogen carbonate and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (300 g), using ethyl acetate/heptane 1:1 as eluent, to give 22.2 g of N-methyl-2-phenoxybenzamide.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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